2-(4-aminopiperidin-1-yl)-N-methylacetamide

Description

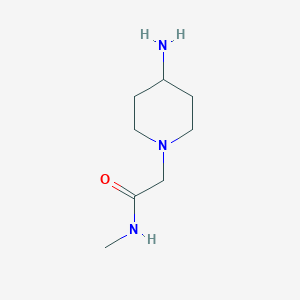

2-(4-Aminopiperidin-1-yl)-N-methylacetamide is a piperidine-based acetamide derivative. Its structure comprises a 4-aminopiperidine ring linked via a methylene group to an N-methylacetamide moiety.

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-10-8(12)6-11-4-2-7(9)3-5-11/h7H,2-6,9H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPMMKDXSXSUTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882562-53-0 | |

| Record name | 2-(4-aminopiperidin-1-yl)-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminopiperidin-1-yl)-N-methylacetamide typically involves the reaction of 4-aminopiperidine with N-methylacetamide under specific conditions. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, and amination processes. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminopiperidin-1-yl)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antipsychotic Activity

Recent studies have highlighted the potential of 2-(4-aminopiperidin-1-yl)-N-methylacetamide as a candidate for developing antipsychotic medications. The compound exhibits selectivity for serotonin receptors, particularly the serotonin 2C receptor, which is implicated in mood regulation and psychotic disorders. Research indicates that derivatives of this compound can enhance functional selectivity at these receptors, potentially leading to reduced side effects compared to traditional antipsychotics .

1.2 Analgesic Properties

The compound has also been investigated for its analgesic properties. Its structural similarities to other piperidine derivatives suggest that it may interact with pain pathways in the central nervous system. Preliminary findings indicate that it could modulate pain perception without the addictive properties associated with opioids .

Biochemical Applications

2.1 Proteomics Research

In proteomics, this compound serves as a biochemical tool for studying protein interactions and modifications. Its ability to act as a small molecule probe allows researchers to explore complex biological systems and identify potential therapeutic targets .

2.2 Enzyme Inhibition Studies

The compound has shown promise in enzyme inhibition studies, particularly concerning enzymes involved in neurotransmitter metabolism. By inhibiting these enzymes, it may help regulate neurotransmitter levels, which is crucial for maintaining mental health and cognitive function .

Materials Science

3.1 Synthesis of Functional Polymers

In materials science, this compound is utilized in the synthesis of functional polymers that exhibit unique properties such as enhanced conductivity and thermal stability. These polymers can be used in various applications ranging from electronics to biomedical devices .

3.2 Nanomaterials Development

The compound plays a role in developing nanomaterials due to its ability to form stable complexes with metal ions. This property is beneficial for creating nanocomposites with enhanced mechanical and electrical properties, suitable for applications in sensors and energy storage devices .

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogs

Key Structural Differences

The compound is compared to three classes of analogs:

N-Methyl/N,N-Dimethyl Acetamide Derivatives : Differing in acetamide substitution.

Piperazine-Based Analogs : Replacing the piperidine ring with a piperazine group.

Aromatic-Substituted Analogs : Incorporating phenyl or benzyl groups.

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Hydrogen Bonding: The 4-aminopiperidine group provides two H-bond donors (NH₂), while piperazine analogs (e.g., C₁₄H₂₂N₄O) offer an additional H-bond acceptor (piperazine N) .

- Solubility : Piperazine-containing analogs may exhibit improved aqueous solubility under acidic conditions owing to protonation of the piperazine nitrogen .

Role of the Piperidine/Piperazine Core

- In contrast, piperazine derivatives introduce conformational flexibility, which may broaden target specificity .

- Comparison to Hexamethylenebisacetamide: Flexible polymethylene chains in bisacetamides (e.g., hexamethylenebisacetamide) show that chain length (5–6 carbons) maximizes biological activity. The piperidine ring in this compound mimics this spatial requirement but with reduced flexibility .

Impact of Acetamide Substitution

- N-Methyl vs. N,N-Dimethyl: Dimethylation reduces H-bond donor capacity (from NH to NMe₂), which may decrease interactions with polar targets but improve metabolic stability .

- Aromatic Modifications: Analogs like N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide incorporate aromatic rings, enabling π-π stacking interactions with hydrophobic protein pockets .

Biological Activity

2-(4-Aminopiperidin-1-yl)-N-methylacetamide, also known as a potential therapeutic agent, has garnered attention in pharmacological research due to its unique structural properties and possible interactions with biological systems. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the molecular formula and a molecular weight of approximately 244.16 g/mol. Its structure includes a piperidine ring substituted with an amino group and a methylacetamide moiety, which may confer distinct biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.16 g/mol |

| Physical State | Solid (Dihydrochloride form) |

| Solubility | Enhanced due to salt formation |

Currently, the specific mechanism of action for this compound remains largely unexplored. Preliminary studies suggest that it may influence neurotransmitter systems, potentially interacting with receptors in the central nervous system (CNS). The compound’s ability to undergo nucleophilic substitution reactions indicates its potential for forming various derivatives that could be therapeutically relevant.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in neuropharmacology. Initial findings suggest its potential to interact with specific receptors, influencing neurotransmitter release and receptor activation. However, detailed pharmacological testing is required to elucidate these interactions further.

Case Studies

- Neuropharmacological Studies : Initial experiments have shown that this compound may block certain ion channels related to epilepsy. For instance, compounds structurally similar to this agent have demonstrated efficacy in blocking KCNT1 channels associated with epilepsy-related disorders .

- In Vitro Testing : In vitro assays using CHO cells expressing KCNT1 channels revealed that compounds related to this compound could effectively block these channels, suggesting a potential application in treating refractory epilepsy .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-(4-Aminopiperidin-1-yl)-N,N-dimethylacetamide | Contains two methyl groups instead of one | |

| 4-Aminopiperidine | Lacks the acetamide functionality | |

| N-Methylpiperidine | Does not contain an amino group on the piperidine |

The unique combination of functional groups in this compound may allow for diverse interactions within biological systems, distinguishing it from similar compounds.

Q & A

Q. What are the recommended synthetic routes for 2-(4-aminopiperidin-1-yl)-N-methylacetamide?

- Methodological Answer : Synthesis typically involves coupling 4-aminopiperidine derivatives with activated acetamide intermediates. For example, analogous compounds (e.g., piperidine-based acetamides) are synthesized via nucleophilic substitution or condensation reactions. A common approach is reacting 4-aminopiperidine with chloroacetyl chloride followed by N-methylation using methylamine. Purification involves column chromatography or recrystallization, with structural confirmation via -NMR, -NMR, and mass spectrometry .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Based on GHS classifications for structurally similar compounds:

- Hazards : Acute toxicity (oral, Category 4; H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators (e.g., P95) in poorly ventilated areas .

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap/water. Seek medical attention for ingestion or inhalation .

Q. How is the compound characterized structurally?

- Methodological Answer : Use a combination of:

- Spectroscopy : -NMR (δ 1.5–3.5 ppm for piperidine protons), -NMR (amide carbonyl ~170 ppm), and IR (N-H stretch ~3300 cm) .

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H] peak at m/z 200–220) .

- Elemental Analysis : Validate C, H, N composition (±0.3% theoretical) .

Advanced Research Questions

Q. How can researchers design experiments to study its biological activity?

- Methodological Answer :

- Assay Selection : Use in vitro binding assays (e.g., receptor affinity via radioligand displacement) or functional assays (e.g., cAMP modulation for GPCR targets) .

- Factorial Design : Optimize variables (e.g., concentration, pH) using a 2 factorial approach to identify key factors affecting activity .

- Controls : Include positive/negative controls (e.g., known agonists/antagonists) and solvent controls (DMSO ≤0.1%) .

Q. How should discrepancies in pharmacological data (e.g., conflicting IC values) be addressed?

- Methodological Answer :

- Source Analysis : Check for impurities (e.g., via HPLC; ≥95% purity required) or lot-to-lot variability .

- Assay Conditions : Standardize buffer pH, temperature, and incubation time. Replicate experiments across independent labs .

- Meta-Analysis : Compare data across published studies (e.g., PubChem BioAssay entries) to identify trends .

Q. What methods optimize solubility for in vitro assays?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and cell culture media. Use sonication or heating (≤50°C) for dispersion .

- Co-Solvents : Add ≤10% cyclodextrin or Tween-80 to enhance aqueous solubility .

- Quantification : Measure solubility via UV-Vis spectroscopy at λ (e.g., 250–300 nm for acetamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.